![molecular formula C10H9N5O B14502871 (NZ)-N-[1,2-di(pyrazin-2-yl)ethylidene]hydroxylamine](/img/structure/B14502871.png)
(NZ)-N-[1,2-di(pyrazin-2-yl)ethylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NZ)-N-[1,2-di(pyrazin-2-yl)ethylidene]hydroxylamine is a chemical compound characterized by its unique structure, which includes two pyrazine rings and a hydroxylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[1,2-di(pyrazin-2-yl)ethylidene]hydroxylamine typically involves the condensation of 1,2-di(pyrazin-2-yl)ethanone with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium, often under reflux conditions, to facilitate the formation of the desired product. The reaction can be represented as follows:
1,2-di(pyrazin-2-yl)ethanone+hydroxylamine hydrochloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oximes or nitroso compounds.
Reduction: Reduction of this compound can yield amines or hydroxylamines, depending on the specific conditions and reagents used.
Substitution: The compound can participate in substitution reactions, particularly at the pyrazine rings, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic or nucleophilic reagents can be employed, depending on the desired substitution pattern.
Major Products:
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Production of amines or hydroxylamines.
Substitution: Introduction of various functional groups onto the pyrazine rings.
Wissenschaftliche Forschungsanwendungen
(NZ)-N-[1,2-di(pyrazin-2-yl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (NZ)-N-[1,2-di(pyrazin-2-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(NZ)-N-[1,2-di(pyrazin-2-yl)ethylidene]hydroxylamine: Unique due to its specific structure and functional groups.
Other Hydroxylamines: Compounds with similar hydroxylamine groups but different substituents.
Pyrazine Derivatives: Compounds containing pyrazine rings with various functional groups.
Uniqueness: this compound is unique due to its combination of two pyrazine rings and a hydroxylamine group, which confer specific chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C10H9N5O |
|---|---|
Molekulargewicht |
215.21 g/mol |
IUPAC-Name |
(NZ)-N-[1,2-di(pyrazin-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H9N5O/c16-15-9(10-7-12-2-4-14-10)5-8-6-11-1-3-13-8/h1-4,6-7,16H,5H2/b15-9- |
InChI-Schlüssel |
DBSJRCFHMWXRKN-DHDCSXOGSA-N |
Isomerische SMILES |
C1=CN=C(C=N1)C/C(=N/O)/C2=NC=CN=C2 |
Kanonische SMILES |
C1=CN=C(C=N1)CC(=NO)C2=NC=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


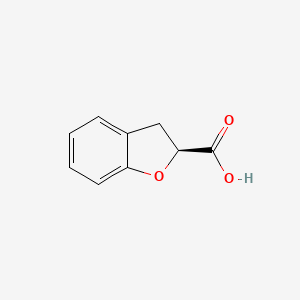
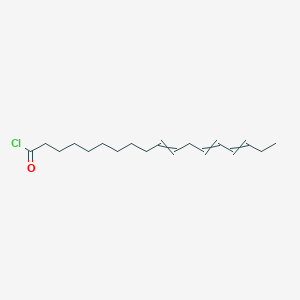
![2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride](/img/structure/B14502821.png)
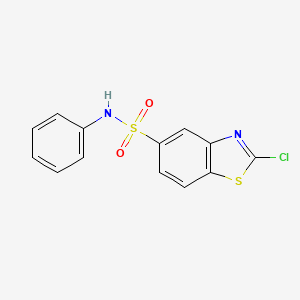

![2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14502832.png)


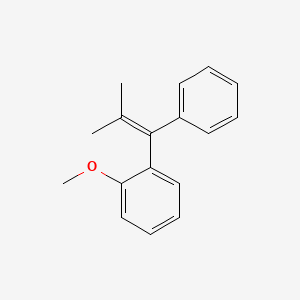
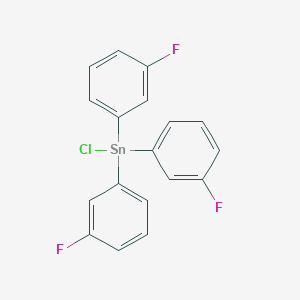

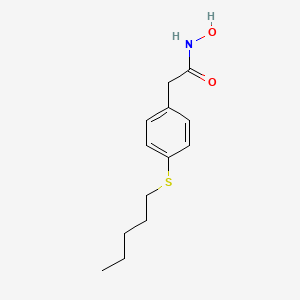

![2-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-1H-benzimidazole](/img/structure/B14502883.png)
